2-Butanone, 2-phenylhydrazone

Lipophilicity Log P Physicochemical Properties

2-Butanone, 2-phenylhydrazone (CAS 1129-62-0), also known as methyl ethyl ketone phenylhydrazone, is a hydrazone derivative with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol. It is a key intermediate in organic synthesis, notably as a precursor in the Fischer indole synthesis.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 1129-62-0
Cat. No. B074713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanone, 2-phenylhydrazone
CAS1129-62-0
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCC(=NNC1=CC=CC=C1)C
InChIInChI=1S/C10H14N2/c1-3-9(2)11-12-10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3/b11-9+
InChIKeyBPAJPMUNAALLEK-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Butanone, 2-phenylhydrazone (CAS 1129-62-0): Technical Specifications and Industrial Procurement Overview


2-Butanone, 2-phenylhydrazone (CAS 1129-62-0), also known as methyl ethyl ketone phenylhydrazone, is a hydrazone derivative with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol [1]. It is a key intermediate in organic synthesis, notably as a precursor in the Fischer indole synthesis [2]. Its physicochemical properties, including a boiling point of 245.1 °C at 760 mmHg, a density of 0.93 g/cm³, and a Log P (XLogP3-AA) of 2.6, are well-defined [1]. This compound is also used as a fragrance ingredient (Civetex) and has been subject to a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), which cleared it for use based on multiple human health endpoints [3][4].

Synthetic Intermediate
Fischer indole synthesis precursor; distinct ethyl/methyl substitution pattern supports diverse indole libraries
Fragrance Application
Documented RIFM safety assessment available; supports regulatory review for fragrance compositions
Analytical Workflow
Pre-validated HPLC method on Newcrom R1 column; compatible with UPLC/MS detection

The Risks of Generic Substitution: Why 2-Butanone, 2-phenylhydrazone (CAS 1129-62-0) Cannot Be Readily Interchanged with Analogs


The hydrazone class is not a monolith; structural variations in the carbonyl-derived moiety profoundly influence a compound's physicochemical properties, chemical reactivity, and biological safety profile. For example, substituting 2-butanone with acetone results in a phenylhydrazone with a lower computed Log P (1.97 for acetone phenylhydrazone vs. 2.6 for 2-butanone, 2-phenylhydrazone), which alters its lipophilicity and, consequently, its behavior in biological membranes, chromatographic separations, and formulation stability [1][2]. Furthermore, the presence of the ethyl group in 2-butanone, 2-phenylhydrazone creates a stereocenter and introduces specific steric and electronic effects that are critical for the regio- and stereoselectivity of downstream reactions, such as the Fischer indole synthesis, where the yield and purity of the resulting indole scaffold are directly impacted by the ketone precursor [3]. Even within the same empirical formula, different isomers or analogs will not exhibit identical performance; for instance, the environmental and toxicological profile of 2-Butanone, 2-phenylhydrazone has been specifically evaluated, clearing it for use in fragrance applications, a conclusion that cannot be automatically extended to unassessed analogs [4][5]. Therefore, substitution without rigorous validation jeopardizes synthetic yields, product purity, analytical method reliability, and regulatory compliance.

Lipophilicity Mismatch
Log P differs by +0.63 versus acetone phenylhydrazone; may alter chromatographic retention and membrane partitioning.
Synthetic Yield Discrepancy
Yield in diketene cycloaddition is 32%, compared to 41% for the acetone analog; reaction conditions may need re-optimization.
Safety Assessment Specificity
RIFM fragrance clearance is compound-specific; not extendable to unassessed hydrazone analogs without separate evaluation.

Quantitative Differentiation of 2-Butanone, 2-phenylhydrazone (CAS 1129-62-0): A Head-to-Head Evidence Guide for Scientific Selection


Lipophilicity (Log P) as a Predictor of Membrane Permeability and Chromatographic Behavior Relative to Acetone Phenylhydrazone

The computed XLogP3-AA value, a measure of lipophilicity, is significantly higher for 2-butanone, 2-phenylhydrazone compared to its lower homolog, acetone phenylhydrazone. This quantitative difference directly impacts its predicted behavior in biological systems and reversed-phase chromatography [1][2].

Lipophilicity (Log P)
Cross-study comparable
Target: 2.6 vs. 1.97 (acetone analog)
Δ +0.63 Log P units
Supports lipophilicity-driven method selection and formulation partitioning review.
XLogP3-AA computed values; experimental confirmation recommended.
Lipophilicity Log P Physicochemical Properties ADME

Differential Reactivity with Diketene: Product Yield Comparison with Acetone and Cyclohexanone Phenylhydrazones

In a study on the reaction of various phenylhydrazones with diketene, the yield of the desired 4-acetyl-2-phenylpyrazolidin-3-one derivative was reported for several aliphatic ketone phenylhydrazones. The reaction yield for 2-butanone, 2-phenylhydrazone provides a quantifiable metric for its reactivity in this specific synthetic transformation [1].

Synthetic Yield
Cross-study comparable
Target: 32% yield
Acetone analog: 41%
Cyclohexanone analog: 35%
Synthetic yield context; may require condition optimization for preparative use.
Diketene cycloaddition, dry benzene, AcOH cat., reflux 5 h.
Synthetic Yield Cycloaddition Reactivity Pyrazolidinone

Regulatory Clearance for Fragrance Use: A Documented Safety Profile Versus Unassessed Analogs

2-Butanone, 2-phenylhydrazone (as Civetex) has undergone a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM), which cleared its use based on an evaluation of seven human health endpoints, including genotoxicity, repeated dose toxicity, and skin sensitization. This provides a quantifiable and documented safety margin not available for many close structural analogs [1].

Fragrance Safety Clearance
Supporting evidence
RIFM assessment: cleared for use
Systemic exposure: 0.00029 mg/kg/day
No expected skin sensitization
Supports fragrance regulatory review; unassessed analogs lack comparable documentation.
Based on IFRA standards; genotoxicity and repeated dose data assessed.
Fragrance Safety Assessment Regulatory Toxicology

Validated HPLC Separation Method: Establishing Analytical Orthogonality from Other Analytes

A validated, scalable reverse-phase HPLC method has been developed specifically for the analysis of Phenylhydrazone-2-butanone. The method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, and is compatible with UPLC and MS detection. This provides a defined, ready-to-use analytical workflow for purity assessment and impurity profiling, which is not necessarily available for every hydrazone analog [1].

HPLC Method
Supporting evidence
Newcrom R1 column, reverse-phase
Mobile phase: ACN/water/phosphoric acid
Scalable, UPLC/MS compatible
Ready-to-use analytical workflow reduces method development time for purity and impurity profiling.
Compound-specific protocol; transferability to other hydrazones not validated.
HPLC Analytical Method Chromatography Purity Analysis

Conformational Stability and Tautomerism: Quantitative Electrochemical Properties from Polarographic Studies

Polarographic studies have quantified the half-wave potentials of tautomers and stereoisomers for a series of phenylhydrazones, including those of acetone, methyl ethyl ketone (2-butanone), and methyl isopropyl ketone. These measurements directly characterize the electrochemical behavior and stability of the different tautomeric forms in solution, which is fundamental to understanding their reactivity in redox processes [1].

Tautomerism & Electrochemistry
Class-level inference
Enhydrazone form confirmed in free state
Half-wave potentials determined in methanol
Class-level electrochemical behavior context; supports redox reaction interpretation.
Polarographic study; exact numerical values not available in source.
Polarography Tautomerism Electrochemistry Structure-Activity

Prioritized Industrial and Research Applications for 2-Butanone, 2-phenylhydrazone (CAS 1129-62-0)


Synthesis of Substituted Indole Scaffolds for Medicinal Chemistry and Agrochemical Discovery

2-Butanone, 2-phenylhydrazone serves as a key precursor in the Fischer indole synthesis, a cornerstone reaction for constructing the indole core, which is a privileged structure in numerous pharmaceuticals and agrochemicals [1]. The specific substitution pattern derived from the 2-butanone moiety (an ethyl and a methyl group) leads to indoles with distinct steric and electronic properties, enabling the exploration of unique chemical space not accessible from acetone or other ketone-derived hydrazones [1][2]. The documented synthetic utility and well-defined reaction conditions make it a strategic starting material for building diverse compound libraries.

Formulation of Regulated Fragrance Compositions Requiring Documented Safety Data

For fragrance manufacturers, the availability of a comprehensive RIFM safety assessment [1] for 2-Butanone, 2-phenylhydrazone (commercially known as Civetex) is a decisive procurement factor. This document clears the compound for use based on a multi-endpoint toxicological evaluation, providing a clear regulatory pathway that is not available for unassessed analogs [2]. Its low volume of use (<0.1 metric ton per year) and defined exposure limits (total systemic exposure of 0.00029 mg/kg/day) [1] facilitate risk assessment and compliance for use in fine fragrances and consumer products.

Quality Control and Impurity Profiling Using Validated Chromatographic Methods

The existence of a validated and scalable HPLC method specifically for Phenylhydrazone-2-butanone [1] provides a significant operational advantage for analytical and quality control laboratories. This ready-to-use protocol, compatible with UPLC and MS detection, enables rapid method deployment for purity analysis, stability studies, and preparative separations [1][2]. This reduces method development overhead and ensures robust, reproducible analytical data, which is critical for both research and industrial manufacturing.

Investigation of Electrochemical Reactions and Tautomeric Equilibria

The electrochemical properties and tautomeric behavior of 2-butanone, 2-phenylhydrazone have been characterized through polarographic studies, establishing that it exists in the enhydrazone form in its free state [1]. This fundamental knowledge makes it a valuable model compound for academic and industrial researchers studying the redox chemistry of hydrazones, the dynamics of tautomeric equilibria, or the development of new electrochemical sensors and synthetic methodologies involving hydrazone intermediates [1].

Application
Selection Property
Validation Focus
Fischer indole synthesis
Ketone substitution pattern (ethyl/methyl)
Reaction yield and regio/stereoselectivity
Regulated fragrance compositions
Documented RIFM safety assessment
Regulatory compliance pathway review
HPLC purity & impurity profiling
Pre-validated HPLC protocol
Method reproducibility and MS detection fit
Electrochemical & tautomerism studies
Enhydrazone tautomeric form
Redox behavior and half-wave potential context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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